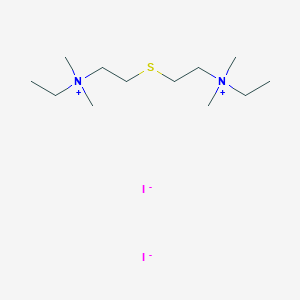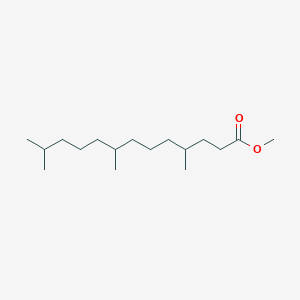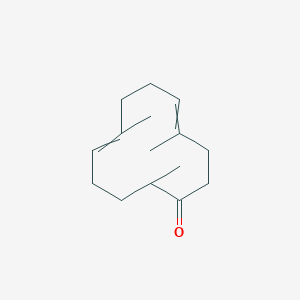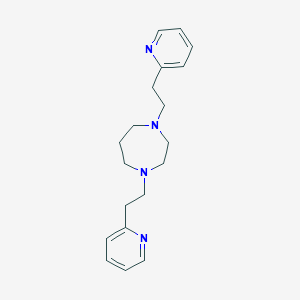
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- is a chemical compound with a unique structure and diverse applications in scientific research. This compound is also known as DPE-DZ and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- is not fully understood. However, it has been suggested that this compound acts as a chelating agent, forming stable complexes with metal ions. These complexes can then interact with biological molecules, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- in lab experiments is its unique chemical structure, which allows it to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis, sensing, and imaging. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)-. One direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- can be achieved using different methods. One of the most common methods is the reaction between 2,2'-bipyridine and cyclohexanone in the presence of sodium borohydride. This method yields the desired compound with high purity and yield.
Aplicaciones Científicas De Investigación
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- has been extensively used in scientific research due to its unique chemical structure and properties. This compound has been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have been used in catalysis, sensing, and imaging applications.
Propiedades
Número CAS |
14549-76-9 |
|---|---|
Nombre del producto |
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(2-pyridyl)ethyl)- |
Fórmula molecular |
C19H26N4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1,4-bis(2-pyridin-2-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C19H26N4/c1-3-10-20-18(6-1)8-14-22-12-5-13-23(17-16-22)15-9-19-7-2-4-11-21-19/h1-4,6-7,10-11H,5,8-9,12-17H2 |
Clave InChI |
MRJAQCRGHRRVGK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
SMILES canónico |
C1CN(CCN(C1)CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Otros números CAS |
14549-76-9 |
Sinónimos |
Hexahydro-1,4-bis[2-(2-pyridyl)ethyl]-1H-1,4-diazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



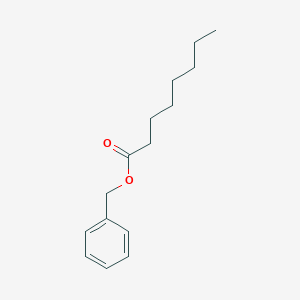
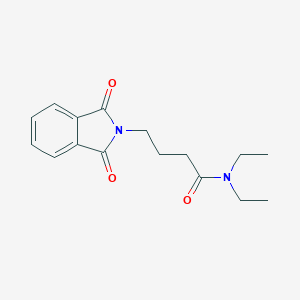

![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)

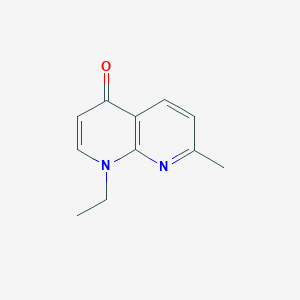
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)

